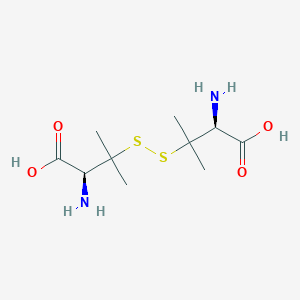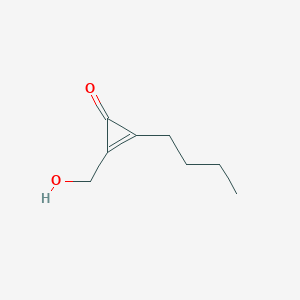
3,4-Difluoronitrobenzene
Overview
Description
3,4-Difluoronitrobenzene, also known as 2-difluoronitrobenzene and 2-difluoro-1-nitrobenzene, is an organic compound with the molecular formula C6H3F2NO2. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and acetone. This compound is a versatile building block for the synthesis of many organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Scientific Research Applications
Thermodynamic Properties and Computational Studies :
- A study focused on the thermodynamic properties of different isomers of difluoronitrobenzene, including 3,4-DFNB. The research involved both experimental and computational analysis to derive standard molar enthalpies of formation in various phases (Silva et al., 2010).
Molecular Structure and Conformation Analysis :
- Another study examined the molecular structure and conformation of different difluoronitrobenzene isomers using gas-phase electron diffraction and quantum chemical calculations. This research provided valuable insights into the structural properties of these compounds (Dorofeeva et al., 2008).
Biodegradation Studies :
- Research on the biodegradation of difluorobenzenes, including 3,4-DFNB, by a microbial strain (Labrys portucalensis) was conducted. This study highlights the environmental aspects and biodegradability of these compounds (Moreira et al., 2009).
Crystal Structure Analysis :
- A study focused on the C−H···F interactions in the crystal structures of various fluorobenzenes, including 1,4-difluorobenzene, provides insights into the weak acceptor capabilities of the C−F group in these compounds (Thalladi et al., 1998).
Chemical Synthesis and Applications :
- The synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate in the synthesis of various chemicals, involved a continuous-flow system using a microreactor. This showcases the practical application of difluorobenzenes in chemical synthesis (Deng et al., 2016).
Extraction and Environmental Analysis :
- A study on the fabrication of covalent organic frameworks aimed at the selective extraction of fluoronitrobenzenes, including 3,4-DFNB, from environmental samples. This research is crucial for environmental monitoring and pollution control (Deng et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,4-Difluoronitrobenzene is a chemical compound used as a biochemical reagent It’s often used in the preparation of other compounds, suggesting it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
As a biochemical reagent, it likely interacts with its targets through chemical reactions, contributing to the synthesis of more complex molecules .
Biochemical Pathways
Given its role as a reagent in the synthesis of other compounds, it’s plausible that it participates in various biochemical pathways, depending on the specific reactions it’s involved in .
Pharmacokinetics
As a small organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity and water solubility .
Result of Action
As a reagent, its primary role is likely to participate in chemical reactions, contributing to the synthesis of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle this compound in a well-ventilated area or outdoors, and to avoid exposure to heat, sparks, open flames, or hot surfaces . These precautions suggest that the compound’s stability and reactivity may be affected by environmental conditions such as temperature and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
3,4-Difluoronitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is used in the preparation of compounds with potential biological activity, such as xanthones and acridones . The interactions of this compound with biomolecules are primarily based on its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a useful tool in studying enzyme mechanisms and protein modifications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, its interaction with cellular proteins can result in changes in gene expression, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by forming covalent bonds with active sites on enzymes, thereby blocking their activity . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . The compound can be metabolized through reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, leading to localized effects on cellular metabolism and function.
properties
IUPAC Name |
1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQQRMAWLSCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190379 | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369-34-6 | |
| Record name | 3,4-Difluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Difluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3RMA758VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)










